molecular formula C9H8Cl2N2 B13035320 3-Amino-3-(3,4-dichlorophenyl)propanenitrile

3-Amino-3-(3,4-dichlorophenyl)propanenitrile

Cat. No.: B13035320
M. Wt: 215.08 g/mol
InChI Key: DBISZULIWLXZJR-UHFFFAOYSA-N
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Description

3-Amino-3-(3,4-dichlorophenyl)propanenitrile is an organic compound with the molecular formula C9H8Cl2N2 It is characterized by the presence of an amino group, a nitrile group, and a dichlorophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Amino-3-(3,4-dichlorophenyl)propanenitrile typically involves the reaction of 3,4-dichlorobenzaldehyde with an appropriate amine and a nitrile source. One common method involves the use of a reductive amination process, where 3,4-dichlorobenzaldehyde is reacted with ammonia and hydrogen cyanide in the presence of a reducing agent such as sodium borohydride. The reaction is carried out under controlled conditions to ensure the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as described above. The process is optimized for yield and purity, and may include additional purification steps such as recrystallization or chromatography to obtain the final product in high purity.

Chemical Reactions Analysis

Types of Reactions

3-Amino-3-(3,4-dichlorophenyl)propanenitrile can undergo various types of chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro or nitroso derivatives.

    Reduction: The nitrile group can be reduced to form primary amines.

    Substitution: The dichlorophenyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be used.

    Substitution: Nucleophiles such as sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) can be employed.

Major Products Formed

    Oxidation: Formation of nitro or nitroso derivatives.

    Reduction: Formation of primary amines.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

3-Amino-3-(3,4-dichlorophenyl)propanenitrile has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-Amino-3-(3,4-dichlorophenyl)propanenitrile involves its interaction with specific molecular targets and pathways. The amino and nitrile groups can participate in hydrogen bonding and other interactions with biological molecules, potentially affecting enzyme activity or receptor binding. The dichlorophenyl group may also contribute to the compound’s overall activity by influencing its hydrophobicity and binding affinity.

Comparison with Similar Compounds

Similar Compounds

  • 3-Amino-3-(2,4-dichlorophenyl)propanenitrile
  • 3-Amino-3-(3,4-dichlorophenyl)propan-1-ol
  • 3-Amino-3-(3,4-dichlorophenyl)propanoic acid

Uniqueness

3-Amino-3-(3,4-dichlorophenyl)propanenitrile is unique due to the specific arrangement of its functional groups, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C9H8Cl2N2

Molecular Weight

215.08 g/mol

IUPAC Name

3-amino-3-(3,4-dichlorophenyl)propanenitrile

InChI

InChI=1S/C9H8Cl2N2/c10-7-2-1-6(5-8(7)11)9(13)3-4-12/h1-2,5,9H,3,13H2

InChI Key

DBISZULIWLXZJR-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1C(CC#N)N)Cl)Cl

Origin of Product

United States

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